molecular formula C7H6Cl3OP B12640577 (2-Chloro-5-methylphenyl)phosphonic dichloride CAS No. 920267-01-2

(2-Chloro-5-methylphenyl)phosphonic dichloride

Cat. No.: B12640577
CAS No.: 920267-01-2
M. Wt: 243.4 g/mol
InChI Key: OULVDZIJUJWERF-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C7H7Cl3OP. This compound is characterized by the presence of a phosphonic dichloride group attached to a chlorinated methylphenyl ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl)phosphonic dichloride typically involves the reaction of 2-chloro-5-methylphenol with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloro-5-methylphenol+PCl3(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl\text{2-Chloro-5-methylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-methylphenol+PCl3​→(2-Chloro-5-methylphenyl)phosphonic dichloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles such as amines or alcohols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form (2-Chloro-5-methylphenyl)phosphonic acid.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Substitution Reactions: Products include substituted phosphonic dichlorides or phosphonic acids.

    Hydrolysis: The primary product is (2-Chloro-5-methylphenyl)phosphonic acid.

Scientific Research Applications

(2-Chloro-5-methylphenyl)phosphonic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl)phosphonic dichloride involves its reactivity with nucleophiles. The phosphonic dichloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic dichloride: Similar in structure but lacks the chlorinated methyl group.

    (2-Chloro-4-methylphenyl)phosphonic dichloride: Similar but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

(2-Chloro-5-methylphenyl)phosphonic dichloride is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

CAS No.

920267-01-2

Molecular Formula

C7H6Cl3OP

Molecular Weight

243.4 g/mol

IUPAC Name

1-chloro-2-dichlorophosphoryl-4-methylbenzene

InChI

InChI=1S/C7H6Cl3OP/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3

InChI Key

OULVDZIJUJWERF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)P(=O)(Cl)Cl

Origin of Product

United States

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